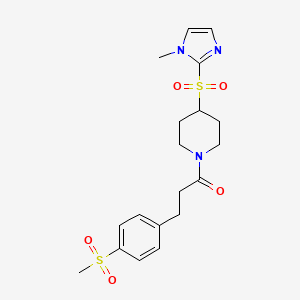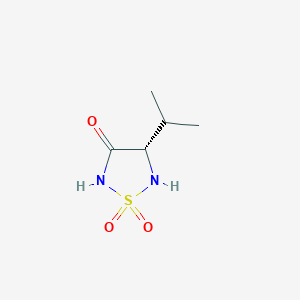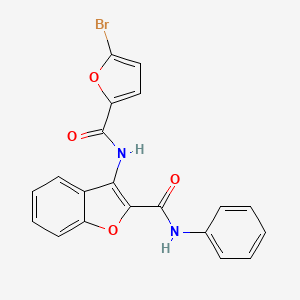![molecular formula C27H28N4O5 B2982524 N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1260948-44-4](/img/structure/B2982524.png)
N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C27H28N4O5 and its molecular weight is 488.544. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has demonstrated the synthesis and characterization of 1,3,4-oxadiazole derivatives, highlighting their chemical structure through various analytical techniques. These compounds are synthesized through a sequence of chemical reactions, starting from specific organic acids or esters, leading to the formation of 1,3,4-oxadiazole derivatives with potential biological activities (Gul et al., 2017). The structural elucidation of these compounds is achieved using IR, 1H-NMR, 13C-NMR, and mass spectral data, providing a comprehensive understanding of their chemical properties.
Antimicrobial and Antibacterial Activities
Several studies have reported on the antimicrobial and antibacterial potentials of 1,3,4-oxadiazole derivatives. These compounds exhibit significant activity against a range of microbial species, including both Gram-positive and Gram-negative bacteria. The antimicrobial evaluation of these derivatives suggests their potential as therapeutic agents in treating microbial infections (Nafeesa et al., 2017), (Khalid et al., 2016).
Pharmacological Evaluation
The pharmacological evaluation of 1,3,4-oxadiazole derivatives extends to their anticancer, analgesic, anti-inflammatory, and enzyme inhibitory activities. These compounds have been tested against various cancer cell lines, showing moderate to excellent anticancer activity. Their analgesic and anti-inflammatory potentials have also been confirmed, along with low toxicity profiles, making them promising candidates for further drug development (Faheem, 2018).
Molecular Docking and ADME Predictions
Molecular docking studies and ADME (Absorption, Distribution, Metabolism, Excretion) predictions have been conducted to understand the interaction of these compounds with biological targets and their pharmacokinetic profiles. These studies support the findings of the biological activities and provide insights into the potential therapeutic applications of 1,3,4-oxadiazole derivatives (Iftikhar et al., 2019).
Corrosion Inhibition
Beyond biological applications, 1,3,4-oxadiazole derivatives have been explored as corrosion inhibitors, showing effectiveness in protecting metals in various environments. This application highlights the versatility of these compounds in both biological and industrial settings (Rochdi et al., 2014).
Propriétés
IUPAC Name |
N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O5/c1-4-5-7-18-9-12-20(13-10-18)28-24(32)17-31-15-6-8-21(27(31)33)26-29-25(30-36-26)19-11-14-22(34-2)23(16-19)35-3/h6,8-16H,4-5,7,17H2,1-3H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHBTRIMPWNAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol](/img/structure/B2982441.png)
![N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2982442.png)


![Methyl 4-[(Z)-3-(4-butylanilino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2982448.png)


![[Dimethyl(oxo)-lambda6-sulfanylidene]thiourea](/img/structure/B2982452.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2982453.png)

![N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2982460.png)
![2-({3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}carbonyl)benzoic acid](/img/structure/B2982462.png)

